molecular formula C9H10N2 B1454338 (2-Methylbenzyl)cyanamide CAS No. 1194814-78-2

(2-Methylbenzyl)cyanamide

Cat. No.: B1454338
CAS No.: 1194814-78-2
M. Wt: 146.19 g/mol
InChI Key: VJZAEENNIHROPH-UHFFFAOYSA-N
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Description

It has a variety of uses in scientific experiments and research, with properties that make it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Methylbenzyl)cyanamide can be achieved through several synthetic routes. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another method includes the base-mediated strategy where aryl thiourea and halide are used to produce cyanamides .

Industrial Production Methods

In industrial settings, the production of this compound often involves the treatment of substituted aryl amines with cyanoacetates. This method is favored due to its versatility and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(2-Methylbenzyl)cyanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: The nitrile group in this compound can participate in substitution reactions, leading to the formation of diverse compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

The major products formed from these reactions include triazine products through cyclotrimerization and other heterocyclic systems through co-cyclization with dialkyne or alkenyl-nitrile systems .

Scientific Research Applications

(2-Methylbenzyl)cyanamide has numerous applications in scientific research:

    Chemistry: It is used in the synthesis of various organometallic complexes and heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it valuable in biological studies.

    Medicine: this compound-containing compounds exhibit interesting biological activities, which can be explored for potential therapeutic applications.

    Industry: The compound is used in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (2-Methylbenzyl)cyanamide exerts its effects involves its reactivity and stereoelectronic properties. The sulfonyl group in the compound can participate in diverse reactions, such as Lewis acid-assisted aminocyanation and electrophilic cyanation . These reactions enable the compound to interact with various molecular targets and pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethylcyanamide: This compound shares a similar cyanamide structure but with different substituents.

    Thiazolidin-2-cyanamide: Another compound with a cyanamide group, used in different synthetic applications.

Uniqueness

(2-Methylbenzyl)cyanamide is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical properties and reactivity compared to other cyanamides .

Properties

IUPAC Name

(2-methylphenyl)methylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-8-4-2-3-5-9(8)6-11-7-10/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZAEENNIHROPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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